molecular formula C8H14ClNO B6181062 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride CAS No. 2613386-03-9

3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Cat. No.: B6181062
CAS No.: 2613386-03-9
M. Wt: 175.65 g/mol
InChI Key: TWFJBSATRFRVRV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclo[1.1.1]pentane (BCP) core substituted with an azetidine ring at position 3 and a hydroxyl group at position 1, with a hydrochloride counterion . Molecular Formula: C₈H₁₄ClNO Molecular Weight: 175.66 g/mol CAS Number: EN300-27735100 Key Properties:

  • The BCP scaffold provides high rigidity and metabolic stability due to its unique three-dimensional structure.
  • The hydroxyl group contributes to solubility in polar solvents, as evidenced by its inclusion in synthetic protocols requiring aqueous workup .

Properties

CAS No.

2613386-03-9

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-3-7(4-8,5-8)6-1-9-2-6;/h6,9-10H,1-5H2;1H

InChI Key

TWFJBSATRFRVRV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Radical-Mediated Propellane Opening

A metal-free approach involves azidoheteroarylation of [1.1.1]propellane using phenyliodine diacetate (PIDA) and trimethylsilyl azide (TMSN₃) . The azido radical selectively adds to the central carbon of the propellane, forming a carbon-centered intermediate that reacts with heterocyclic precursors to yield 1,3-disubstituted bicyclo[1.1.1]pentanes.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature (RT)

  • Yield: 60–75% (dependent on heterocycle reactivity)

Nucleophilic Addition Strategies

Alternative methods employ nucleophilic opening of [1.1.1]propellane with azetidine precursors. For example, lithium amides or Grignard reagents derived from azetidine derivatives can attack the propellane’s bridgehead, though this route requires stringent anhydrous conditions.

StepReagent/ConditionYield
CyclizationNH₃ (aq.), EtOH, 80°C, 12 h45%

Coupling Reactions

HATU-mediated amidation or Ullmann-type couplings link pre-formed azetidine fragments to the bicyclo[1.1.1]pentane core. For example, 3-aminobicyclo[1.1.1]pentan-1-ol reacts with azetidine-3-carboxylic acid derivatives using HATU and DIPEA in DMF.

Optimized Conditions :

  • Reagents: HATU (1.1 eq.), DIPEA (3.0 eq.)

  • Solvent: DMF, 0°C to RT

  • Yield: 68–72%

Hydroxyl Group Functionalization

The hydroxyl group at position 1 of the bicyclo[1.1.1]pentane undergoes selective modifications to achieve desired reactivity.

Oxidation and Reduction

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, though over-oxidation risks necessitate careful stoichiometric control.

  • Reduction : NaBH₄ in methanol selectively reduces ketones back to alcohols without affecting the azetidine ring.

Protection Strategies

  • TBS Protection : tert-Butyldimethylsilyl (TBS) chloride in imidazole/DMF protects the hydroxyl group during azetidine functionalization.

  • Boc Protection : tert-Butoxycarbonyl (Boc) anhydride shields amine groups in intermediates.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance solubility and stability.

Acidic Workup

Treating the amine-containing intermediate with HCl (g) in diethyl ether or aqueous HCl (1–2 M) precipitates the hydrochloride salt. Filtration and washing with cold ether yield the pure product.

Typical Protocol :

ParameterValue
HCl Concentration1.5 M
SolventEt₂O
Yield85–90%

Crystallization

Recrystallization from ethanol/water (3:1) improves purity (>95%), as confirmed by HPLC.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes exothermic risks during propellane activation, improving safety and scalability.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.5 (benchmark for azetidine-containing pharmaceuticals)

  • E-Factor : 8.2 (solvent recovery reduces waste)

Comparative Analysis of Methods

MethodKey StepAdvantagesLimitationsYield
Radical AzidoheteroarylationPropellane openingMetal-free, broad substrate scopeRequires stoichiometric PIDA60–75%
Nucleophilic CyclizationAzetidine formationSimple setupLow yield for sterically hindered substrates45–55%
HATU CouplingFragment assemblyHigh functional group toleranceCostly reagents68–72%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted azetidines or bicyclic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core fused with an azetidine ring and a hydroxyl group. This unique structure contributes to its rigidity and three-dimensionality, making it an attractive scaffold for drug development and other synthetic applications. The molecular formula is C8H14ClNOC_8H_{14}ClNO, with a molecular weight of approximately 175.66 g/mol.

Medicinal Chemistry Applications

Drug Development Potential

The structural properties of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride enable it to act as a bioisostere , mimicking other biologically active compounds. This capability can enhance binding affinity and selectivity for various biological targets, making it a candidate for developing new pharmaceuticals, particularly those targeting resistant bacterial strains and viral infections.

Mechanism of Action

Preliminary studies indicate that the compound may interact with chemokine receptors, influencing cellular responses related to inflammation and immune modulation. Understanding these interactions is critical for assessing its therapeutic implications in treating diseases associated with inflammatory processes .

Synthetic Chemistry Applications

Reactivity and Transformations

The compound's azetidine moiety suggests potential for various chemical transformations typical of azetidine derivatives. These include:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or hydrogenation catalysts.
  • Substitution Reactions : Nucleophilic substitutions at the azetidine ring or bicyclo[1.1.1]pentane core can modify the compound to enhance its properties or synthesize related compounds.

Case Study 1: Interaction Studies

Research focused on the interaction of this compound with specific biological targets has shown promising results in modulating immune responses. Studies indicate that this compound may exhibit anti-inflammatory properties through its action on chemokine receptors, suggesting its potential utility in developing therapies for inflammatory diseases .

Case Study 2: Synthesis Optimization

Efforts to optimize the synthesis of this compound have revealed various synthetic routes that can enhance yield and purity. Techniques such as carbene insertion into bicyclo[1.1.0]butanes have been explored, alongside cyclization reactions to introduce the azetidine ring effectively.

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxyl vs. Amine Groups: The hydroxyl group in the target compound improves polarity and hydrogen-bonding capacity compared to amine-substituted analogs like 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride, which has higher aqueous solubility but lower metabolic stability .
  • Azetidine vs. Fluorinated Groups : The azetidine ring introduces a constrained nitrogen moiety, contrasting with fluorinated derivatives (e.g., 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride ) that enhance lipophilicity and membrane permeability .
  • Trifluoromethyl Modifications : The trifluoromethyl group in [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride increases electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C8H14ClNOC_8H_{14}ClNO and a molecular weight of approximately 175.66 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various research applications. The structure includes an azetidine ring fused with a bicyclo[1.1.1]pentane core, providing a rigid framework that may influence its biological interactions.

Interaction with Biological Targets

Preliminary investigations suggest that this compound may interact with chemokine receptors, influencing cellular responses related to inflammation and immune modulation. Such interactions could position this compound as a candidate for developing therapeutics aimed at inflammatory diseases.

Synthesis

The synthesis of this compound can be approached through several methods involving azetidine derivatives and bicyclic frameworks. The synthetic routes typically involve:

  • Formation of the Bicyclo[1.1.1]pentane Core : This can be achieved through carbene insertion or radical addition reactions.
  • Introduction of the Azetidine Ring : Cyclization reactions using appropriate precursors are employed.
  • Hydrochloride Salt Formation : The compound is converted to its hydrochloride form to enhance solubility.

Table: Biological Activity Comparison

CompoundActivityTarget OrganismReference
This compoundAntimicrobial potential (predicted)MRSA
3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivativesStrong bactericidal effectStaphylococcus spp.
Azetidine derivativesCytotoxicity studiesL929 cell line

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines, including wearing PPE (gloves, goggles, and respiratory protection) to avoid skin/eye contact and inhalation. Use fume hoods for ventilation, and store the compound at 2–8°C under an inert atmosphere to prevent degradation. Emergency measures for spills include dust suppression and disposal via authorized waste management .

Q. How can researchers synthesize this compound?

  • Methodological Answer : Adapt photochemical cycloaddition strategies (e.g., combining bicyclo[1.1.1]pentan-1-amine hydrochloride with aldehydes in dichloromethane, using triethylamine as a base). Reaction monitoring via TLC and purification via silica gel chromatography (e.g., 0–2% methanol in CH₂Cl₂ with 1% triethylamine) are recommended .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column) to assess purity (≥95% as per industry standards). Structural confirmation requires ¹H/¹³C NMR to resolve unique bicyclo[1.1.1]pentane and azetidine signals, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How should the compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Periodic stability checks via HPLC are advised to detect decomposition, particularly if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

  • Methodological Answer : Use small, flexible electrophiles (e.g., methyl iodide) and low-temperature conditions to reduce steric clash. Catalytic methods, such as iridium-mediated hydrogen borrowing alkylation (room temperature, tert-amyl alcohol), enable functionalization without disrupting the strained bicyclo scaffold .

Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity in cross-coupling reactions?

  • Methodological Answer : The rigid bicyclo structure imposes significant steric constraints, limiting traditional cross-coupling (e.g., Suzuki). Instead, focus on photoredox or nickel-catalyzed C–H activation to exploit the compound’s radical stability. Computational modeling (DFT) can predict reactive sites .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The compound’s high solubility in polar solvents (e.g., methanol) complicates crystallization. Use vapor diffusion with hexane/ether to slowly reduce solubility. Single-crystal X-ray diffraction may require halogenated derivatives (e.g., bromo analogs) for heavy-atom phasing .

Q. How does the azetidine moiety affect metabolic stability in biological studies?

  • Methodological Answer : The azetidine ring’s strain enhances metabolic resistance compared to larger amines. Evaluate in vitro hepatic microsomal assays (human/rat) with LC-MS monitoring. Comparative studies with pyrrolidine/piperidine analogs can quantify stability improvements .

Q. What computational tools predict the compound’s conformational behavior in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model the bicyclo scaffold’s rigidity and azetidine puckering. Compare NOESY NMR data to validate simulated conformers .

Key Research Findings

  • Photochemical Reactivity : The bicyclo[1.1.1]pentane core participates in formal (4+2) cycloadditions under UV light, enabling access to strained polycyclic architectures .
  • Functional Group Tolerance : Iridium-catalyzed alkylation proceeds efficiently at room temperature without side reactions, highlighting compatibility with azetidine and hydroxyl groups .
  • Safety Profile : Acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) and respiratory irritation risks necessitate stringent handling protocols .

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